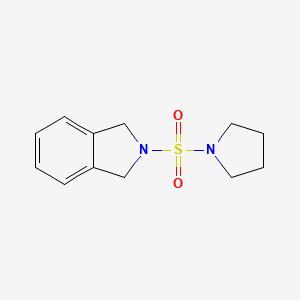

![molecular formula C21H22N4OS B6430096 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-38-0](/img/structure/B6430096.png)

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one” is a complex organic molecule. It contains a 1,2,5-thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives have been synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis

The molecular structure of 1,2,5-thiadiazole derivatives has been studied extensively. An overview of all currently known structures containing the 1,2,5-thiadiazole motif is provided according to the Cambridge Structural Database search . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives have been explored in various studies. For example, the reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques such as NMR, IR, and UV-Vis . For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Mechanism of Action

The mechanism of action of TDIPP is not yet fully understood. However, it is believed that TDIPP acts as a catalyst in biochemical reactions, which can result in the formation of polymers, polysaccharides, and other compounds. Additionally, TDIPP has been found to be able to interact with certain proteins, which can result in the formation of new compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of TDIPP are not yet fully understood. However, some studies have suggested that TDIPP may have an effect on certain proteins and enzymes, which could result in the formation of new compounds. Additionally, TDIPP has been found to possess anti-inflammatory properties, which could be beneficial in certain studies.

Advantages and Limitations for Lab Experiments

TDIPP has several advantages for use in laboratory experiments. First, it is relatively non-toxic and has a low environmental impact. Additionally, it can be used as a catalyst in biochemical reactions, which can result in the formation of new compounds. Furthermore, TDIPP has been found to possess anti-inflammatory properties, which could be beneficial in certain studies.

However, TDIPP also has some limitations. For example, it can be difficult to obtain in large quantities, and it is not suitable for use in certain types of experiments due to its low solubility. Additionally, TDIPP can be expensive to purchase, and its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for TDIPP. First, further research is needed to determine its mechanism of action and to determine its biochemical and physiological effects. Additionally, further research is needed to determine the potential applications of TDIPP in the synthesis of various compounds. Furthermore, further research is needed to determine the potential advantages and limitations of TDIPP for use in laboratory experiments. Finally, further research is needed to determine the potential uses of TDIPP in the medical field.

Synthesis Methods

TDIPP can be synthesized in a two-step synthesis process. The first step involves the reaction of diphenylacetone with 1,2,5-thiadiazole-3-carboxylic acid in the presence of a base catalyst to form a thiadiazole-3-carboxylate ester. This ester is then reacted with piperazine in the presence of a base catalyst to form TDIPP, which is the desired product.

Scientific Research Applications

TDIPP has been found to have a wide range of potential applications in the scientific research field. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, polymers, and organometallic compounds. It has also been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides. Additionally, TDIPP has been used as a catalyst in biochemical reactions, such as the synthesis of polymers, and in the synthesis of polysaccharides.

Properties

IUPAC Name |

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-21(25-13-11-24(12-14-25)20-16-22-27-23-20)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHDFHVZMJIUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,2,2-trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6430019.png)

![1-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B6430036.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6430045.png)

![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)

![[5-(3-chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6430086.png)

![2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6430094.png)

![2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430101.png)

![1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430108.png)

![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)

![3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430115.png)

![N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide](/img/structure/B6430118.png)

![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)